3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1,7-diazabicyclo[431]decan-2-one, 7-ethyl- is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diester, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Another bicyclic compound with similar structural features but different ring sizes.
3,10-Diazabicyclo[4.3.1]decan-4-one: Similar bicyclic structure but with different functional groups.
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-thione, 7-ethyl-: A thione derivative with sulfur replacing the oxygen atom.
Uniqueness
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
61154-53-8 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
7-ethyl-3-oxa-1,7-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-10-4-5-11-7-8(10)3-6-13-9(11)12/h8H,2-7H2,1H3 |
InChI Key |
ZEOGFEYWKCTXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2CC1CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.